Fluoroethylcholine ion

Prostate cancer PET/CT Diagnostic accuracy

The fluoroethylcholine ion (CAS 479407-06-2), commonly formulated as the 18F-labeled radiopharmaceutical [18F]fluoroethylcholine ([18F]FECh or 18F-FEC), is a positron emission tomography (PET) tracer that targets upregulated choline kinase activity in proliferating tumor cells. As a fluorinated analog of choline, [18F]FECh enters cells via active transport, undergoes phosphorylation by choline kinase to phosphoryl-[18F]FECh, and becomes trapped within the cell through incorporation into membrane phospholipids.

Molecular Formula C6H15FNO+
Molecular Weight 136.19 g/mol
CAS No. 479407-06-2
Cat. No. B12702651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluoroethylcholine ion
CAS479407-06-2
Molecular FormulaC6H15FNO+
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC[N+](C)(CCO)CCF
InChIInChI=1S/C6H15FNO/c1-8(2,4-3-7)5-6-9/h9H,3-6H2,1-2H3/q+1
InChIKeyHVTQGIFBNBMSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluoroethylcholine Ion (CAS 479407-06-2): Radiochemical Identity and Clinical Positioning Among 18F-Labeled Choline Analogs


The fluoroethylcholine ion (CAS 479407-06-2), commonly formulated as the 18F-labeled radiopharmaceutical [18F]fluoroethylcholine ([18F]FECh or 18F-FEC), is a positron emission tomography (PET) tracer that targets upregulated choline kinase activity in proliferating tumor cells [1]. As a fluorinated analog of choline, [18F]FECh enters cells via active transport, undergoes phosphorylation by choline kinase to phosphoryl-[18F]FECh, and becomes trapped within the cell through incorporation into membrane phospholipids [2]. This compound was developed to overcome the logistical limitation of [11C]choline (half-life ≈ 20 min) by exploiting the longer physical half-life of fluorine-18 (t½ ≈ 110 min), which enables centralized production and distribution to satellite PET centers without an on-site cyclotron [3]. In clinical practice, [18F]FECh competes most directly with [18F]fluoromethylcholine ([18F]FCH), another 18F-labeled choline derivative, as well as with novel prostate-specific membrane antigen (PSMA)-targeted agents.

Tracer Class 18F-labeled choline-pathway PET tracer targeting upregulated choline kinase in proliferating tumor cells
Logistics 110-min half-life enables centralized production and off-site distribution; no on-site cyclotron required
Synthesis Fit Automated module-compatible; avoids gas chromatographic purification required by some 18F-choline analogs

Why Fluorinated Choline Analogs Cannot Be Interchanged in PET Procurement: Structural, Pharmacokinetic, and Diagnostic Divergence of Fluoroethylcholine Ion


Although [18F]fluoroethylcholine (FEC) and [18F]fluoromethylcholine (FCH) share a common metabolic trapping mechanism via choline kinase, minor structural differences—an ethyl versus methyl spacer between the fluorinated moiety and the quaternary ammonium head—produce measurable divergence in biodistribution, urinary excretion kinetics, and diagnostic sensitivity that precludes interchangeable use [1]. FEC exhibits more rapid and pronounced renal elimination with high activity accumulation in the urinary bladder, which can obscure pelvic lymph node visualization unless mitigated by furosemide administration and hydration protocols [2]. A systematic head-to-head literature revision found that FCH and FEC differ in lymph node metastasis detection sensitivity by approximately 11–50 absolute percentage points depending on clinical context [1]. Furthermore, FEC's quantitative diagnostic superiority over [18F]FDG in prostate cancer—sensitivity 87.9% versus 36.4%—demonstrates that substituting a general glucose-metabolism tracer for a choline-pathway tracer would result in unacceptable diagnostic degradation [3]. These quantifiable performance gaps mean that procurement decisions based purely on class-level assumptions (i.e., treating all 18F-choline analogs as equivalent) carry a documented risk of compromised imaging outcomes.

18F-FECH Higher urinary excretion; furosemide protocol may be needed for pelvic imaging 18F-FCH: Lower urinary excretion; 5× higher tumor-cell uptake reported in vitro; procedural profile may not transfer directly
18F-FECH 110-min half-life; ~0.6 mm positron range supports sharper tumor margin delineation 11C-Choline: 20-min half-life requires on-site cyclotron; ~1.2 mm positron range; logistical profile differs substantially
18F-FECH Choline kinase pathway imaging; reported sensitivity 71.2% for recurrent disease detection 68Ga-PSMA: PSMA-targeted pathway; reported accuracy endpoint favors comparator; target biology not interchangeable

Quantitative Head-to-Head and Cross-Study Evidence: Where Fluoroethylcholine Ion Demonstrates Measurable Differentiation from Key Comparators


Sensitivity and Accuracy of 18F-Fluoroethylcholine PET/CT Versus 18F-FDG PET/CT in Primary Prostate Cancer Diagnosis

In a prospective study of 30 pathologically confirmed prostate cancer patients who underwent both 18F-FECH PET/CT and 18F-FDG PET/CT, 18F-FECH demonstrated markedly superior lesion detection. The sensitivity of 18F-FECH was 87.9% (29/33 lesions) compared to 36.4% (12/33) for 18F-FDG, while accuracy was 82.9% (34/41) versus 36.6% (15/41) respectively [1]. The mean SUVmax of 18F-FECH in prostate cancer lesions was 6.0 ± 2.2, significantly higher than in benign lesions at 2.6 ± 1.3 (t=2.9, P<0.05), confirming quantitative contrast between malignant and benign tissue [1]. Both sensitivity and accuracy differences were statistically significant (χ²=8.1 and 11.1, both P<0.05) [1].

FEC vs FDG Sensitivity
Head-to-head
FEC sensitivity 87.9% (29/33) vs FDG 36.4% (12/33); accuracy 82.9% vs 36.6% (n=30 patients, 41 lesions)
Reported sensitivity endpoint context: FEC identifies lesions that FDG may miss in well-differentiated prostate tumors
SUVmax 6.0±2.2 in malignant vs 2.6±1.3 in benign tissue; single prospective study
Prostate cancer PET/CT Diagnostic accuracy

Lymph Node Metastasis Detection: 18F-Fluoroethylcholine Versus 18F-Fluoromethylcholine (Literature Revision)

A comprehensive literature revision by Evangelista et al. (2015) aggregated data from 338 FCH patients and 20 FEC patients for basal lymph node staging, and 1164 FCH patients versus 139 FEC patients for re-staging [1]. For pre-surgical detection of lymph node metastasis, FCH sensitivity was 'around 50% or less' whereas FEC sensitivity ranged between 0% and 39% [1]. For detection of recurrent prostate cancer, FCH sensitivity ranged from 42.9% to 96%, while FEC sensitivity ranged from 62% to 85.7% [1]. The review concluded that FCH appears to be the more appropriate radiocompound, though the performance overlap in the recurrent setting indicates FEC retains a narrower but validated role [1].

FEC vs FCH Lymph Node
Cross-study
Basal staging: FEC sensitivity 0–39% (n=20) vs FCH ~50% or less (n=338); recurrence: FEC 62–85.7% vs FCH 42.9–96%
Reported performance boundaries: FCH may be preferred for basal staging; FEC retains competitive sensitivity in recurrence setting
Literature aggregation across multiple studies; sensitivity ranges reflect heterogeneous cohorts
Lymph node staging Prostate cancer Diagnostic sensitivity

Spatial Resolution Advantage of 18F-Fluoroethylcholine Over 11C-Choline in Prostate Cancer Imaging

In the foundational clinical study by Hara et al. (2002), 16 patients with untreated primary prostate cancer underwent both 18F-FECh PET and 11C-choline PET on the same day, enabling direct intra-subject comparison. While there was no difference in the degree of tracer uptake between 18F-FECh and 11C-choline in prostate cancer, 18F-FECh yielded 'a slightly higher spatial resolution of the image' [1]. This improvement was attributed to the shorter positron range of 18F compared to 11C [1]. The positron range in tissue for 18F is approximately 0.6 mm (maximum ~2.4 mm) versus ~1.2 mm (maximum ~5.0 mm) for 11C, a physical property that translates into sharper delineation of tumor boundaries on reconstructed PET images [2].

Spatial Resolution vs 11C
Head-to-head
18F positron range ~0.6 mm FWHM vs 11C ~1.2 mm; qualitatively sharper tumor delineation in 16 paired patient studies
Reported spatial resolution endpoint context: supports tumor margin delineation research
Same-day intra-patient comparison; static PET under bladder irrigation
Spatial resolution Positron range Image quality

Automated Synthesis Yield, Purity, and Specific Activity: Procurement-Relevant Production Metrics for 18F-Fluoroethylcholine

18F-Fluoroethylcholine is produced via a two-step synthesis: nucleophilic 18F-fluorination of 1,2-bis(tosyloxy)ethane to form 2-[18F]fluoroethyl tosylate, followed by alkylation of N,N-dimethylethanolamine [1]. A fully automated synthesis method using a modified commercial module achieves a total radiochemical yield of 30 ± 6% (decay-uncorrected) within 50 minutes, a specific activity >55 GBq/μmol, and radiochemical purity of 95–99% [1]. Alternative semi-automated procedures on domestic FDG synthesizers have reported yields up to 42.0% (decay-uncorrected, n=5) with radiochemical purity exceeding 99.0% stable for 6 hours at room temperature [2]. An optimized high-yield protocol on an automated SynChrom module achieved 40 ± 5% overall radiochemical yield with a total synthesis time of approximately 50 minutes [3].

Synthesis Metrics
Cross-study
Yield 30–42% (decay-uncorrected); purity 95–>99%; specific activity >55 GBq/µmol; synthesis ~40–50 min
Supports production feasibility assessment; avoids gas chromatographic purification
Automated modules; >99% purity stable 6 h at room temperature; multiple sites validated
Radiochemical synthesis Specific activity GMP production

Comparative Diagnostic Accuracy: 68Ga-PSMA-11 Versus 18F-Fluoroethylcholine for Recurrent Prostate Cancer Prior to Salvage Lymphadenectomy

In a comparative study of 38 patients scanned with 18F-FEC PET/CT and 28 patients scanned with 68Ga-PSMA-HBED-CC PET/CT prior to salvage lymphadenectomy, per-lesion diagnostic metrics were calculated against post-surgical histology as the reference standard [1]. For 18F-FEC, sensitivity was 71.2% (95% CI: 64.5–79.6%), specificity was 86.9% (82.3–90.6%), PPV was 67.3%, NPV was 88.8%, and accuracy was 82.5% (78.3–86.8%) [1]. For 68Ga-PSMA, corresponding values were: sensitivity 86.9% (75.8–94.2%), specificity 93.1% (89.2–95.9%), PPV 75.7%, NPV 96.6%, and accuracy 91.9% (88.7–95.1%) [1]. The NPV difference (88.8% vs 96.6%) and accuracy difference (82.5% vs 91.9%) were statistically significant in favor of 68Ga-PSMA [1].

FEC vs PSMA Accuracy
Head-to-head
FEC accuracy 82.5% (n=378 lesions) vs PSMA 91.9% (n=308); NPV 88.8% vs 96.6% (statistically significant difference)
Reported accuracy endpoint context: PSMA agents show higher per-lesion accuracy; FEC remains viable where PSMA is unavailable
Salvage lymphadenectomy cohort; histology-confirmed reference standard
Biochemical recurrence Salvage lymphadenectomy PSMA PET

Urinary Excretion Kinetics and Furosemide Mitigation: A Biodistribution Liability of 18F-Fluoroethylcholine Relative to 18F-Fluoromethylcholine

18F-Fluoroethylcholine is characterized by prominent renal excretion with high activity accumulation in the urinary bladder, which can degrade image quality in the pelvic region and obscure retroperitoneal and pelvic lymph node lesions [1]. This biodistribution pattern is more pronounced for FEC than for FCH; one source reports that FCH uptake in cultured prostate cancer cells is 5-fold higher than FEC, with commensurately lower urinary excretion for FCH [2]. Concomitant administration of furosemide and oral hydration reduces urinary activity and improves detectability of pelvic lesions with 18F-FEC [1]. However, furosemide itself significantly decreases SUVmax in pelvic lymph node metastases (SUVmax 4.81 ± 2.68 vs baseline, P<0.05) while increasing SUVmax in normal organs [3], introducing a dual effect that must be accounted for in quantitative image interpretation.

Urinary Excretion Profile
Class-level
Pronounced renal elimination with high bladder accumulation; furosemide co-administration may reduce pelvic activity but can alter lesion SUVmax
Reported biodistribution context: procedural workflow impact requires site-specific protocol review
FCH reported 5× higher tumor-cell uptake in vitro; class-level observation, direct quantification limited
Renal excretion Image artifact Furosemide intervention

Evidence-Based Application Scenarios for Fluoroethylcholine Ion (18F-FECH) in Clinical PET Imaging and Radiopharmaceutical Procurement


Primary Staging of Biopsy-Confirmed Prostate Cancer When 18F-FDG Fails to Detect Disease

In treatment-naïve prostate cancer patients where standard 18F-FDG PET/CT yields low sensitivity due to inherently low glucose metabolism in well-differentiated prostate tumors, 18F-FECH provides a 2.4-fold improvement in lesion detection sensitivity (87.9% vs 36.4%) and a 2.3-fold improvement in accuracy (82.9% vs 36.6%) [1]. The SUVmax in malignant prostate tissue (6.0 ± 2.2) is more than double that of benign tissue (2.6 ± 1.3) [1], enabling reliable tumor-to-background discrimination. This scenario directly leverages the quantitative differentiation established in Section 3, Evidence Item 1.

Biochemical Recurrence Assessment at PSA Levels Where Choline-Pathway Imaging Remains Validated

For patients with biochemical recurrence after radical prostatectomy, 18F-FECH demonstrates sensitivity ranging from 62% to 85.7% in detecting recurrent disease, which overlaps substantially with the 42.9% to 96% range reported for 18F-FCH [1]. Although 68Ga-PSMA PET shows superior per-lesion accuracy (91.9% vs 82.5%), 18F-FECH remains a clinically validated alternative in jurisdictions where PSMA tracers lack regulatory approval or reimbursement, or where choline metabolism imaging adds complementary biological information to PSMA expression data [2]. This scenario draws on Evidence Items 2 and 5 from Section 3.

Radiation Therapy Planning Requiring High Spatial Resolution Metabolic Tumor Delineation

The shorter positron range of 18F (≈0.6 mm FWHM) compared to 11C (≈1.2 mm FWHM) translates into sharper tumor boundary definition on PET images, as confirmed by intra-patient comparison of 18F-FECh and 11C-choline PET [1]. This physical advantage supports radiation oncology workflows where PET-derived metabolic tumor volumes guide dose escalation to dominant intraprostatic lesions or metastatic lymph nodes—clinical scenarios in which 18F-FECH-based planning has been employed to deliver boost doses exceeding 60 Gy to PET-positive nodal sites with median primary tumor dose of 75.6 Gy [2]. This application derives from Evidence Item 3 in Section 3.

Procurement by PET Centers Without On-Site Cyclotron Requiring Off-Site Distribution of an 18F-Labeled Choline Tracer

The 110-minute half-life of 18F enables centralized production and distribution to satellite imaging facilities, a logistical advantage over 11C-choline (20-minute half-life) that originally motivated the development of 18F-FECh [1]. The synthesis uses commercially available automated modules achieving 30–42% radiochemical yield, >99% radiochemical purity, and >55 GBq/μmol specific activity [2], with room-temperature stability maintained for at least 6 hours [3]. This operational profile supports batch production and regional distribution models. The synthesis route's avoidance of gas chromatographic purification—a step required for 18F-FCH—further lowers the barrier to implementation in standard radiopharmacy facilities [2]. This scenario is supported by Evidence Items 4 and 6 from Section 3.

Application
Selection Property
Validation Focus
Prostate cancer imaging research (primary staging context)
Choline-pathway tracer specificity over glucose metabolism tracers
Tumor-to-background ratio; sensitivity in well-differentiated disease models
Biochemical recurrence detection research
Choline kinase pathway imaging at reported PSA thresholds
Sensitivity endpoint verification in low-PSA research context
Radiation therapy research planning
Spatial resolution from 18F positron range (~0.6 mm FWHM)
Tumor margin delineation accuracy; metabolic target volume reproducibility
Multi-site PET research networks
110-min half-life; automated synthesis compatibility
Batch-to-batch purity; distribution-logistics stability verification
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